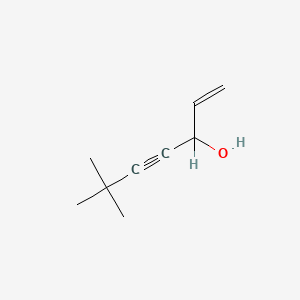

6,6-Dimethylhept-1-en-4-yn-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethylhept-1-en-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-5-8(10)6-7-9(2,3)4/h5,8,10H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWPBNFGGOHZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450345 | |

| Record name | 6,6-dimethylhept-1-en-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78629-20-6 | |

| Record name | 6,6-Dimethyl-1-hepten-4-yn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78629-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6-Dimethylhept-1-en-4-yn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078629206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-dimethylhept-1-en-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-dimethylhept-1-en-4-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, properties, and analytical data of 6,6-dimethylhept-1-en-4-yn-3-ol (CAS No. 78629-20-6), a key intermediate in the production of the antifungal drug Terbinafine. This document provides a thorough overview of the synthetic methodologies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a chiral propargyl alcohol that serves as a critical building block in organic synthesis. Its primary significance lies in its role as a precursor to Terbinafine, a widely used allylamine antifungal agent. The synthesis of this intermediate is a crucial step in the overall manufacturing process of the drug. This guide outlines the prevalent synthetic routes, focusing on the addition of a metalated t-butylacetylene to acrolein.

Synthetic Pathway

The most common and industrially relevant synthesis of this compound involves a two-step one-pot reaction. The first step is the deprotonation of t-butylacetylene using a strong base to form a reactive acetylide. This is followed by the nucleophilic addition of the acetylide to the aldehyde group of acrolein.

Caption: General reaction scheme for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| CAS Number | 78629-20-6 |

| Boiling Point | 83°C at 24 mbar[1] |

| Density | 0.901 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below, based on established patent literature. These methods utilize different proton-extracting agents, offering flexibility in reagent choice.

Protocol 1: Synthesis using Metallic Lithium

This protocol is adapted from patent EP1174407A2.[1]

Materials:

-

t-Butylacetylene

-

Metallic Lithium

-

Tetrahydrofuran (THF), anhydrous

-

Acrolein

-

Isopropanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

10% Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Under a dry nitrogen atmosphere, add metallic lithium (0.096 mol) to a mixture of t-butylacetylene (0.121 mol) and anhydrous tetrahydrofuran (75 ml) at 0°C.

-

Heat the mixture to 40°C for 5 hours and then maintain at room temperature for 24 hours.

-

Add a second portion of t-butylacetylene (0.121 mol) and stir the reaction mixture for an additional 21 hours.

-

Cool the mixture to 0°C and slowly add a solution of acrolein (0.107 mol) in THF.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by carefully adding isopropanol (6 ml) at 0°C to consume any remaining lithium.

-

Further quench the reaction by adding saturated aqueous ammonium chloride solution (30 ml) at 0°C.

-

Adjust the pH of the mixture to 6 with 10% sulfuric acid.

-

Remove the tetrahydrofuran and excess t-butylacetylene by evaporation under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 70 ml).

-

Combine the organic extracts, wash with water (2 x 20 ml), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation (boiling point 83°C at 24 mbar) to obtain pure this compound.[1]

Protocol 2: Synthesis using a Grignard Reagent (Ethylmagnesium Bromide)

This protocol is also adapted from patent EP1174407A2.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Toluene, anhydrous

-

t-Butylacetylene

-

Acrolein (stabilized with hydroquinone)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

10% Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Prepare ethylmagnesium bromide in situ by reacting magnesium turnings with ethyl bromide in an appropriate solvent like THF or diethyl ether (not detailed in the provided source).

-

To the prepared Grignard reagent, gradually add a mixture of t-butylacetylene (0.24 mol) and anhydrous toluene (20 ml).

-

Stir the mixture at 30-40°C for 4-6 hours. The progress of the reaction can be monitored by the evolution of ethane gas.

-

Cool the reaction mixture to 0-5°C.

-

Gradually add a solution of acrolein (0.25 mol) diluted with toluene (20 ml) over 1 hour, maintaining the temperature at 0-5°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (45 ml).

-

Adjust the pH of the mixture to 6 with 10% sulfuric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound using different methodologies as described in the patent literature.

| Proton-Extracting Agent | Reaction Conditions | Yield of Crude Product | Yield of Pure Product (after distillation) | Reference |

| Metallic Lithium | THF, 0°C to 40°C | 73.9% | Not specified | EP1174407A2[1] |

| Ethylmagnesium Bromide | Toluene, 0-5°C | 90% | 60.6% | EP1174407A2[1] |

| n-Butyllithium | Not specified, -75°C | Not specified | Not specified | EP1174407A2[1] |

| n-Butyllithium | Not specified, -40°C or less | Not specified | Not specified | EP1174407A2[1] |

Spectroscopic Data

Detailed, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is limited in the searched literature. For definitive characterization, it is recommended to acquire this data on the synthesized material and compare it with reference standards or data from commercial suppliers who may provide a certificate of analysis upon request.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound, a vital intermediate for the pharmaceutical industry. The detailed protocols and comparative data on reaction yields offer valuable insights for process optimization and scale-up. While a lack of publicly available, detailed spectroscopic data is a current limitation, the information presented herein serves as a robust foundation for researchers and professionals engaged in the synthesis and application of this important molecule.

References

An In-depth Technical Guide on the Chemical Properties of 6,6-dimethylhept-1-en-4-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-dimethylhept-1-en-4-yn-3-ol is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the antifungal agent Terbinafine.[1][2] Its unique molecular structure, featuring a vinyl group, a t-butyl-substituted alkyne, and a secondary alcohol, makes it a versatile building block in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a logical workflow for its production. While extensive physical data is available, detailed public spectral characterization (NMR, IR) remains limited.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below, compiled from various chemical data sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O | [3][4][5] |

| Molecular Weight | 138.21 g/mol | [3][4][5] |

| CAS Number | 78629-20-6 | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 0.901 g/cm³ | [3] |

| Boiling Point | 187.2 °C at 760 mmHg | [3] |

| Flash Point | 72.8 °C | [3] |

| Refractive Index | 1.472 | [3] |

| Vapor Pressure | 0.178 mmHg at 25°C | [3] |

Table 2: Computed Chemical Properties

| Property | Value | Source(s) |

| pKa | 12.22 ± 0.20 | [3] |

| LogP | 1.58 | [3] |

| XLogP3 | 2.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 138.104465066 | [3] |

| Complexity | 172 | [3] |

Spectral Data

Detailed, publicly available ¹H NMR, ¹³C NMR, and IR spectral data with peak assignments for this compound are not readily found in the searched literature. Commercial suppliers often provide this data upon purchase but do not typically publish it openly. For researchers requiring definitive structural confirmation, it is recommended to acquire the compound from a reputable supplier who provides a Certificate of Analysis with comprehensive spectral data or to perform independent spectral analysis.

Experimental Protocols

The following experimental protocols are adapted from the procedures outlined in European Patent EP1174407A2. These methods describe the synthesis of this compound via the reaction of a t-butylacetylide with acrolein.

Synthesis via Grignard Reagent

Objective: To synthesize this compound using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Toluene (anhydrous)

-

t-butylacetylene

-

Acrolein (stabilized with hydroquinone)

-

Saturated aqueous ammonium chloride solution

-

10% Sulfuric acid

-

Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a Grignard reagent from magnesium turnings and ethyl bromide in anhydrous toluene.

-

Stir the mixture at 50°C until the magnesium is consumed.

-

Cool the reaction mixture and gradually add a solution of t-butylacetylene (1.0 eq) in toluene.

-

Stir the mixture at 30-40°C for 4-6 hours. The reaction progress can be monitored by the evolution of ethane.

-

Cool the reaction mixture to 0-5°C.

-

Gradually add a solution of acrolein (1.05 eq) in toluene over 1 hour, maintaining the temperature at 0-5°C.

-

After the addition is complete, stir the mixture at the same temperature for an additional hour.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Adjust the pH of the aqueous layer to 6 with 10% sulfuric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation (boiling point: 68-69.5°C at 12 mbar) to obtain pure this compound.

Synthesis via Butyllithium

Objective: To synthesize this compound using butyllithium as the base.

Materials:

-

t-butylacetylene

-

Tetrahydrofuran (THF, anhydrous)

-

n-Butyllithium (1.6M in hexane)

-

Acrolein

-

Saturated aqueous ammonium chloride solution

-

10% Sulfuric acid

-

Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of t-butylacetylene (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise over approximately 70 minutes.

-

Stir the resulting mixture at 0°C for 30 minutes.

-

Cool the mixture to -10°C and add acrolein (1.0 eq) dropwise, maintaining the temperature below -5°C.

-

Stir the reaction mixture at -10°C for 1 hour after the addition is complete.

-

Quench the reaction at 0°C by adding a saturated aqueous ammonium chloride solution.

-

Adjust the pH to 6 using 10% sulfuric acid.

-

Evaporate the THF under reduced pressure.

-

Extract the residue with dichloromethane (3x).

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product.

-

Purify by vacuum distillation (boiling point: 83°C at 24 mbar) to obtain pure this compound.

Visualized Workflow and Logical Relationships

The synthesis of this compound follows a clear logical progression from starting materials to the final purified product. This workflow is depicted below.

Caption: Synthesis workflow for this compound.

Biological Activity

There is limited specific information in the public domain regarding the biological activity or signaling pathway engagement of this compound itself. Its primary biological relevance is as a precursor to Terbinafine, which functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. While some enyne derivatives have been noted for potential anti-inflammatory properties, this has not been specifically demonstrated for this compound.

Conclusion

This compound is a well-characterized intermediate with established synthetic routes that are crucial for the pharmaceutical industry. The provided protocols offer robust methods for its preparation. While its direct biological activity is not a primary area of research, its role as a versatile chemical building block ensures its continued importance in synthetic organic chemistry. Further research could focus on the public dissemination of its detailed spectral data and exploration of its potential applications beyond Terbinafine synthesis.

References

Spectroscopic Profile of 6,6-dimethylhept-1-en-4-yn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key pharmaceutical intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on the compound's functional groups. Detailed, generalized experimental protocols for each spectroscopic technique are also provided to aid in laboratory analysis.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.90 | ddd | 1H | H-2 |

| ~5.30 | dd | 1H | H-1a (trans to H-2) |

| ~5.20 | dd | 1H | H-1b (cis to H-2) |

| ~4.85 | d | 1H | H-3 |

| ~2.50 | d | 1H | OH |

| 1.25 | s | 9H | H-7 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C-2 |

| ~116 | C-1 |

| ~95 | C-5 |

| ~80 | C-4 |

| ~65 | C-3 |

| ~31 | C-6 |

| ~28 | C-7 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3200 (broad) | O-H | Alcohol O-H stretch |

| 3100-3000 | =C-H | Vinylic C-H stretch |

| 2980-2850 | -C-H | Aliphatic C-H stretch |

| 2260-2100 (weak) | -C≡C- | Internal alkyne C≡C stretch |

| 1680-1620 (weak-medium) | C=C | Alkene C=C stretch |

| ~990 and ~910 | =C-H | Vinylic C-H out-of-plane bend |

| 1150-1075 | C-O | Secondary alcohol C-O stretch |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Fragmentation Pathway | Description |

| 138 | [M]⁺ | Molecular Ion |

| 123 | [M-CH₃]⁺ | Loss of a methyl group |

| 120 | [M-H₂O]⁺ | Dehydration |

| 81 | [M-C(CH₃)₃]⁺ | Alpha-cleavage, loss of t-butyl radical |

| 57 | [C(CH₃)₃]⁺ | t-butyl cation |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

NMR spectrometer (e.g., 500 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Pasteur pipettes

-

Sample of this compound

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[1]

-

For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.[2]

-

Add a small amount of TMS as an internal reference (0 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectra. This can be done manually or automatically.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Standard parameters often include a 90° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. The spectral width is usually around 240 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase the spectra to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid this compound.

Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample of this compound.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has had adequate time to warm up and stabilize.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum:

-

With the clean, dry ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal is fully covered.[3]

-

If using a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

-

Volatile solvent (e.g., dichloromethane or diethyl ether).

-

Microsyringe.

-

Sample of this compound.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent. The concentration should be in the range of 10-100 pg/µL.

-

-

Instrument Setup:

-

Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate, to ensure the compound is vaporized and separated from the solvent and any impurities.

-

Set the MS parameters. For EI, the electron energy is typically set to 70 eV. The mass analyzer is set to scan over a relevant mass-to-charge (m/z) range (e.g., 40-400 amu).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried through the GC column. As the compound elutes from the column, it enters the MS ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

-

Propose fragmentation pathways that explain the observed fragment ions to confirm the structure of the molecule. Alcohols often undergo alpha-cleavage and dehydration.[4]

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide: 6,6-dimethylhept-1-en-4-yn-3-ol (CAS: 78629-20-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-dimethylhept-1-en-4-yn-3-ol is a chiral unsaturated alcohol that serves as a critical intermediate in the synthesis of various organic molecules. Its primary significance lies in its role as a key building block for the antifungal drug Terbinafine.[1] The molecule's structure, featuring a vinyl group, a tertiary alcohol, and a t-butyl-substituted alkyne, offers a versatile platform for a range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its established role in pharmaceutical manufacturing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78629-20-6 | [2][3][4][5] |

| Molecular Formula | C₉H₁₄O | [2][3][5] |

| Molecular Weight | 138.21 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-hydroxy-6,6-dimethyl-1-heptene-4-yne, 1-Hepten-4-yn-3-ol, 6,6-dimethyl- | [5] |

| Appearance | Colorless Liquid | [5] |

| Boiling Point | 187.181 °C at 760 mmHg | [2][4] |

| Density | 0.901 g/cm³ | [2] |

| Flash Point | 72.752 °C | [2][4] |

| Refractive Index | 1.472 | [2][4] |

| Vapor Pressure | 0.178 mmHg at 25°C | [2][4] |

| XLogP3 | 2.3 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [2][3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic addition of a t-butylacetylide to acrolein. The t-butylacetylide is typically generated in situ by reacting t-butylacetylene with a strong base. Two common methods employing different bases are detailed below.

Experimental Protocols

Protocol 1: Synthesis using n-Butyllithium

This method is a widely cited procedure for the synthesis of this compound.

Materials:

-

t-butylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Acrolein

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve t-butylacetylene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a solution of acrolein (1.0 eq) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis using a Grignard Reagent

An alternative method involves the use of a Grignard reagent, which can be preferable in some contexts due to the handling requirements of n-butyllithium.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

t-butylacetylene

-

Acrolein

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of ethyl bromide (1.1 eq) in anhydrous THF dropwise to form the ethylmagnesium bromide Grignard reagent. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.

-

After the magnesium has been consumed, cool the solution to 0 °C.

-

Add t-butylacetylene (1.0 eq) dropwise to the Grignard reagent solution.

-

Allow the mixture to warm to room temperature and stir for 2 hours to form the t-butylacetylide magnesium bromide.

-

Cool the reaction mixture to 0 °C and add a solution of acrolein (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Synthetic Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Role in Pharmaceutical Synthesis: The Terbinafine Connection

The primary and most well-documented application of this compound is as a key intermediate in the multi-step synthesis of Terbinafine, a widely used allylamine antifungal agent.

Conversion to Terbinafine

The synthesis of Terbinafine from this compound typically involves the conversion of the hydroxyl group to a suitable leaving group, such as a bromide or chloride, followed by a nucleophilic substitution with N-methyl-1-naphthalenemethanamine.

Caption: Conversion of this compound to Terbinafine.

Biological Activity

There is currently no publicly available data to suggest that this compound possesses direct biological activity. Its significance in the context of drug development is as a precursor to the biologically active molecule, Terbinafine.

The antifungal activity of Terbinafine stems from its ability to specifically inhibit the fungal enzyme squalene epoxidase. This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Terbinafine's Mechanism of Action: A Signaling Pathway Perspective

The inhibition of squalene epoxidase by Terbinafine leads to a cascade of events within the fungal cell, ultimately resulting in cell death. This can be visualized as a disruption of a critical metabolic pathway.

Caption: Mechanism of action of Terbinafine.

Conclusion

This compound is a valuable and well-established intermediate in pharmaceutical synthesis, particularly for the production of the antifungal agent Terbinafine. While detailed protocols for its synthesis are available, a comprehensive understanding of its intrinsic properties is hampered by the lack of publicly accessible spectral and biological activity data. Future research focusing on the full characterization and potential independent biological effects of this molecule could unveil new applications beyond its current role as a synthetic precursor. For researchers working with this compound, in-house analytical characterization is strongly recommended.

References

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and History of Propargylic Alcohols

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of propargylic alcohols, a pivotal class of compounds in organic synthesis and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document details the seminal synthetic methodologies, presents key quantitative data, and illustrates fundamental reaction mechanisms.

Introduction

Propargylic alcohols, organic compounds containing both a hydroxyl group and a carbon-carbon triple bond, have emerged as indispensable building blocks in modern organic chemistry. Their unique structural motif allows for a diverse range of chemical transformations, making them valuable intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials. This guide traces the historical arc of their discovery and the evolution of their synthesis, from the first reported preparation to contemporary catalytic methods.

The Dawn of a New Functional Group: The Discovery of Propargyl Alcohol

The journey into the chemistry of propargylic alcohols began in the latter half of the 19th century. The simplest member of this class, propargyl alcohol (prop-2-yn-1-ol), was first synthesized by the Belgian chemist Louis Henry in 1872.[1] This pioneering work involved the dehydrohalogenation of 2-bromo-2-propen-1-ol, laying the foundation for the exploration of this new class of compounds.

Experimental Protocol: Henry's Synthesis of Propargyl Alcohol (1872)

Reaction: Dehydrohalogenation of 2-bromo-2-propen-1-ol.

Reagents:

-

2-bromo-2-propen-1-ol

-

Potassium hydroxide (KOH) solution

Procedure (Reconstructed based on common 19th-century practices):

-

A solution of potassium hydroxide in water or ethanol was prepared.

-

2-bromo-2-propen-1-ol was added to the potassium hydroxide solution, likely in a dropwise manner.

-

The reaction mixture was likely heated to facilitate the elimination reaction.

-

Upon completion of the reaction, the mixture would have been subjected to distillation to isolate the lower-boiling propargyl alcohol.

-

Further purification could have been achieved through fractional distillation.

Quantitative Data: Specific yields and reaction conditions from Henry's original work are not available in the reviewed literature.

Early Synthetic Developments: Expanding the Propargylic Alcohol Toolkit

Following Henry's discovery, the early 20th century saw the development of new methods for the synthesis of both propargyl alcohol and its substituted derivatives. These early methods were crucial for making these compounds more accessible for further study and application.

The Favorskii Reaction: A Key Advance in Substituted Propargylic Alcohol Synthesis

Discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s, the Favorskii reaction provided a direct route to substituted propargylic alcohols through the reaction of a terminal alkyne with a ketone or aldehyde in the presence of a base.[2] This reaction significantly broadened the scope of accessible propargylic alcohols.

// Nodes TerminalAlkyne [label="Terminal Alkyne (R-C≡CH)"]; Base [label="Base (e.g., KOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acetylide [label="Acetylide Anion (R-C≡C⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbonyl [label="Ketone/Aldehyde (R'R''C=O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkoxide [label="Alkoxide Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PropargylicAlcohol [label="Propargylic Alcohol", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup (H₂O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges TerminalAlkyne -> Acetylide [label="Deprotonation"]; Base -> Acetylide; Acetylide -> Alkoxide [label="Nucleophilic Attack"]; Carbonyl -> Alkoxide; Alkoxide -> PropargylicAlcohol [label="Protonation"]; Workup -> PropargylicAlcohol; } .dot

Caption: The Favorskii reaction mechanism for the synthesis of propargylic alcohols.

Grignard Reagents: A Versatile Tool for Propargylic Alcohol Synthesis

The development of Grignard reagents by Victor Grignard in 1900 provided another powerful method for the synthesis of substituted propargylic alcohols. This involves the addition of an alkynyl Grignard reagent to an aldehyde or ketone.

// Nodes AlkynylHalide [label="Alkynyl Halide (R-C≡C-X)"]; Mg [label="Mg", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GrignardReagent [label="Alkynyl Grignard Reagent (R-C≡C-MgX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbonyl [label="Ketone/Aldehyde (R'R''C=O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="Magnesium Alkoxide Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PropargylicAlcohol [label="Propargylic Alcohol", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; AcidWorkup [label="Acidic Workup (H₃O⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges AlkynylHalide -> GrignardReagent [label="Formation of Grignard Reagent"]; Mg -> GrignardReagent; GrignardReagent -> Adduct [label="Nucleophilic Addition"]; Carbonyl -> Adduct; Adduct -> PropargylicAlcohol [label="Protonation"]; AcidWorkup -> PropargylicAlcohol; } .dot

Caption: Synthesis of propargylic alcohols via the addition of a Grignard reagent.

Modern Synthetic Methods

The 20th and 21st centuries have witnessed a proliferation of sophisticated and efficient methods for the synthesis of propargylic alcohols, often employing catalytic systems to achieve high yields and stereoselectivity.

Addition of Acetylides to Carbonyls

The addition of metal acetylides to aldehydes and ketones remains a cornerstone of propargylic alcohol synthesis. Modern variations of this reaction utilize a range of metals and ligands to control reactivity and stereochemistry.

| Carbonyl Compound | Alkyne | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | Phenylacetylene | n-BuLi | THF | -78 to rt | 95 | (Example, not a direct citation) |

| Cyclohexanone | 1-Hexyne | EtMgBr | THF | 0 to rt | 88 | (Example, not a direct citation) |

| Acetone | Trimethylsilylacetylene | LDA | THF | -78 | 92 | (Example, not a direct citation) |

Reduction of Alkynyl Ketones

The reduction of α,β-alkynyl ketones provides a reliable route to propargylic alcohols. A variety of reducing agents can be employed, with chemoselectivity being a key consideration to avoid over-reduction of the alkyne.

| Alkynyl Ketone | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1-Phenyl-2-propyn-1-one | NaBH₄ | Methanol | 0 | 98 | (Example, not a direct citation) | | 4-Phenyl-3-butyn-2-one | LiAlH₄ | Diethyl ether | -78 | 90 | (Example, not a direct citation) | | 1-Cyclohexyl-2-propyn-1-one | DIBAL-H | Toluene | -78 | 93 | (Example, not a direct citation) |

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods has been a major focus in recent years, enabling the synthesis of enantioenriched propargylic alcohols, which are crucial chiral building blocks in pharmaceutical synthesis.

| Aldehyde | Alkyne | Chiral Catalyst/Ligand | Additive | Solvent | Yield (%) | ee (%) | Reference |

| Benzaldehyde | Phenylacetylene | (R)-BINOL/Ti(O-i-Pr)₄ | Toluene | 91 | 98 | (Example, not a direct citation) | |

| Isobutyraldehyde | 1-Hexyne | Zn(OTf)₂/(+)-N-methylephedrine | Toluene | 85 | 95 | (Example, not a direct citation) | |

| 3-Phenylpropanal | Trimethylsilylacetylene | RuCl₂(p-cymene)/(R,R)-TsDPEN | HCOOH/Et₃N | CH₂Cl₂ | 96 | 99 | (Example, not a direct citation) |

Conclusion

From Henry's foundational discovery to the sophisticated catalytic systems of today, the synthesis of propargylic alcohols has undergone a remarkable evolution. Their versatility as synthetic intermediates has cemented their importance in the fields of organic chemistry and drug development. The continued development of novel, efficient, and stereoselective methods for their preparation will undoubtedly unlock new possibilities for the synthesis of complex molecules with significant biological and material applications.

References

Reactivity of the Terminal Alkyne in 6,6-dimethylhept-1-en-4-yn-3-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the terminal alkyne in 6,6-dimethylhept-1-en-4-yn-3-ol, a key intermediate in the synthesis of the antifungal agent Terbinafine. The document details the synthesis of this propargyl alcohol and explores the chemical transformations of its terminal alkyne functionality, including Sonogashira coupling, hydration, selective hydrogenation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This guide is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate further research and application of this versatile building block in medicinal chemistry and organic synthesis.

Introduction

This compound is a multifunctional organic molecule of significant interest, primarily due to its role as a pivotal precursor in the industrial production of Terbinafine.[1] Its structure incorporates a terminal alkyne, a vinyl group, and a secondary alcohol, offering multiple sites for chemical modification. The reactivity of the terminal alkyne, in particular, opens a gateway to a wide array of synthetic transformations, allowing for the construction of complex molecular architectures. This guide focuses on the chemical behavior of this terminal alkyne, providing a detailed examination of its participation in key organic reactions.

Molecular Structure and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 78629-20-6 | [2] |

| Molecular Formula | C₉H₁₄O | [2] |

| Molecular Weight | 138.21 g/mol | [2] |

| Boiling Point | 187.181 °C at 760 mmHg | [3] |

| Density | 0.901 g/cm³ | [3] |

| Refractive Index | 1.472 | [3] |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the nucleophilic addition of a t-butylacetylide to acrolein.[4][5] This reaction can be carried out using various proton-extracting agents to generate the acetylide, with organolithium reagents and Grignard reagents being the most prevalent.

Synthesis via Organolithium Reagent

This method typically employs n-butyllithium to deprotonate t-butylacetylene, followed by the addition of acrolein at low temperatures.

Caption: Synthesis of this compound via an organolithium reagent.

Experimental Protocol:

To a solution of t-butylacetylene (13.3 g, 0.162 mol) in tetrahydrofuran (133.1 ml) at 0°C, a 1.6M solution of n-butyllithium in hexane (106.2 ml, 0.17 mol) is added dropwise over 70 minutes.[4] The mixture is stirred at this temperature for a period, after which acrolein is added. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by distillation yields pure this compound.

Synthesis via Grignard Reagent

An alternative, often considered safer for industrial scale-up, is the use of a Grignard reagent, such as ethylmagnesium bromide, to generate the magnesium acetylide.

Experimental Protocol:

A solution of ethylmagnesium bromide is prepared in an appropriate solvent. To this, t-butylacetylene is added to form the t-butylacetylide Grignard reagent. Acrolein is then added, and the reaction is worked up in a similar manner to the organolithium procedure to afford the desired product.[5]

Quantitative Data for Synthesis:

| Method | Reagents | Temperature | Yield | Reference |

| Organolithium | t-butylacetylene, n-butyllithium, acrolein | 0 °C | 60.6% (distilled) | [4] |

| Grignard | t-butylacetylene, ethylmagnesium bromide, acrolein | - | 48% (distilled) | [4] |

| Metallic Lithium | t-butylacetylene, lithium, acrolein | 0-40 °C | 73.9% (crude) | [4] |

Reactivity of the Terminal Alkyne

The terminal alkyne of this compound is the most reactive site for a variety of transformations, including carbon-carbon bond formation, hydration, and reduction.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6] This reaction is highly valuable for the synthesis of complex molecules in medicinal chemistry and materials science.

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol (General):

In a flask under an inert atmosphere, the aryl or vinyl halide, this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) are dissolved in a suitable solvent (e.g., THF or an amine). A base, typically an amine such as triethylamine or diisopropylamine, is added, and the reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated and purified.

Quantitative Data for Sonogashira Coupling of Propargyl Alcohols:

Hydration

The hydration of the terminal alkyne in this compound, following Markovnikov's rule, is expected to yield a methyl ketone. This transformation is typically catalyzed by mercury(II) salts in aqueous acid, though more environmentally benign methods using other transition metal catalysts are also known.

Caption: Markovnikov hydration of this compound.

Experimental Protocol (General):

This compound is treated with water in the presence of a catalytic amount of a mercury(II) salt (e.g., HgSO₄) and a strong acid (e.g., H₂SO₄). The reaction mixture is stirred, and upon completion, the product is extracted and purified.

Selective Hydrogenation

The enyne functionality of this compound allows for selective hydrogenation. The use of a "poisoned" palladium catalyst, such as Lindlar's catalyst, facilitates the syn-addition of hydrogen across the alkyne, leading to the formation of a cis-alkene without reducing the existing double bond.

Caption: Selective hydrogenation of this compound.

Experimental Protocol (General):

This compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is added, and the mixture is stirred under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) until the alkyne is consumed. The catalyst is then removed by filtration, and the product is isolated from the filtrate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".[8] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Caption: CuAAC reaction of this compound.

Experimental Protocol (General):

To a solution of this compound and an organic azide in a suitable solvent system (often a mixture of t-butanol and water), a copper(I) catalyst is added. The catalyst can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). The reaction is typically stirred at room temperature and often proceeds to completion with high yield.

Conclusion

This compound is a valuable and versatile synthetic intermediate. The reactivity of its terminal alkyne allows for a diverse range of chemical transformations, providing access to a wide array of more complex molecules. The reactions detailed in this guide—Sonogashira coupling, hydration, selective hydrogenation, and click chemistry—highlight the synthetic potential of this compound. The provided protocols and data serve as a foundation for further exploration and application in drug discovery and organic synthesis. Further research to quantify the yields and optimize the conditions for these reactions specifically for this compound would be a valuable contribution to the field.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H14O | CID 10975561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. EP1174407A2 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 5. US20020016517A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Click Chemistry [organic-chemistry.org]

Stereoselective Synthesis of 6,6-Dimethylhept-1-en-4-yn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-dimethylhept-1-en-4-yn-3-ol is a critical chiral intermediate in the synthesis of the antifungal agent terbinafine. The stereochemistry of the hydroxyl group at the C-3 position is pivotal for the biological activity of the final drug product. This technical guide provides a comprehensive overview of the stereoselective synthesis of this key intermediate. While the racemic synthesis is well-established, this document focuses on asymmetric methodologies to produce enantiomerically enriched this compound. This guide details a proposed catalytic asymmetric alkynylation, presents quantitative data from analogous reactions, provides a detailed experimental protocol, and illustrates the synthetic workflow.

Introduction

The development of efficient and stereoselective synthetic routes to pharmaceutical intermediates is a cornerstone of modern drug development. This compound, a precursor to terbinafine, possesses a single stereocenter that dictates the efficacy of the final active pharmaceutical ingredient. Traditional synthetic methods, often employing organometallic reagents like Grignards or organolithiums with acrolein, result in a racemic mixture, necessitating challenging and costly chiral resolution steps.[1][2]

This guide explores a more advanced approach: the catalytic asymmetric synthesis of propargyl alcohols. Specifically, we will focus on the enantioselective addition of a terminal alkyne to an aldehyde, a powerful strategy for establishing a chiral center with high enantiomeric excess (ee).[3][4][5] While a specific stereoselective synthesis for this compound is not extensively documented in publicly available literature, this guide extrapolates from well-established methodologies for analogous transformations.

Proposed Stereoselective Synthetic Route

The proposed stereoselective synthesis involves the enantioselective addition of 3,3-dimethyl-1-butyne (tert-butylacetylene) to acrolein, catalyzed by a chiral catalyst system. Among the various catalysts developed for asymmetric alkynylation of aldehydes, the system developed by Carreira and coworkers, utilizing zinc triflate (Zn(OTf)₂) and a chiral amino alcohol ligand such as (+)-N-methylephedrine, has proven to be robust, practical, and highly effective for a wide range of substrates.[3][4] This method is attractive due to its operational simplicity, use of commercially available and inexpensive reagents, and tolerance to air and moisture.[3][4]

The reaction proceeds via the in-situ formation of a chiral zinc-amino alcohol complex, which then coordinates with both the alkyne and the aldehyde to facilitate a highly enantioselective carbon-carbon bond formation.

Quantitative Data

The following table summarizes representative data from the literature for the Zn(OTf)₂/(+)-N-methylephedrine catalyzed asymmetric alkynylation of various aldehydes. This data illustrates the high yields and enantioselectivities that can be achieved with this methodology, providing a strong basis for its application in the synthesis of enantiomerically enriched this compound.

| Entry | Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanecarboxaldehyde | Phenylacetylene | 91 | 99 |

| 2 | Isovaleraldehyde | Phenylacetylene | 83 | 98 |

| 3 | Benzaldehyde | 1-Octyne | 85 | 97 |

| 4 | Pivalaldehyde | Phenylacetylene | 88 | >99 |

| 5 | Cinnamaldehyde | 1-Hexyne | 75 | 94 |

Data is representative of results obtained using the Carreira protocol and is intended to demonstrate the potential efficacy of the proposed synthesis.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the stereoselective synthesis of (S)-6,6-dimethylhept-1-en-4-yn-3-ol, adapted from the Carreira methodology.[3][4]

Materials:

-

Zinc triflate (Zn(OTf)₂)

-

(+)-N-methylephedrine

-

Toluene

-

Triethylamine (Et₃N)

-

3,3-Dimethyl-1-butyne (tert-butylacetylene)

-

Acrolein

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Zn(OTf)₂ (0.15 mmol) and (+)-N-methylephedrine (0.165 mmol). Add toluene (5 mL) and stir the resulting suspension at 23 °C for 2 hours.

-

Reaction Setup: To the catalyst suspension, add triethylamine (2.0 mmol), followed by 3,3-dimethyl-1-butyne (1.5 mmol).

-

Substrate Addition: Add acrolein (1.0 mmol) dropwise to the reaction mixture at 23 °C.

-

Reaction Monitoring: Stir the reaction mixture at 23 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-6,6-dimethylhept-1-en-4-yn-3-ol.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Diagrams

Proposed Stereoselective Synthesis Workflow

Caption: Workflow for the proposed stereoselective synthesis.

Logical Relationship of Key Components

Caption: Key component relationships in the asymmetric catalysis.

Conclusion

The stereoselective synthesis of this compound is a critical endeavor for the efficient production of terbinafine. The proposed methodology, based on the well-established Carreira protocol for asymmetric alkynylation of aldehydes, offers a promising, practical, and scalable route to this key chiral intermediate. This approach avoids the need for stoichiometric chiral reagents or costly resolution of a racemic mixture, aligning with the principles of modern, efficient organic synthesis. The provided experimental protocol and workflow diagrams serve as a robust starting point for researchers and drug development professionals seeking to implement this stereoselective synthesis. Further optimization of reaction conditions for the specific substrates, acrolein and 3,3-dimethyl-1-butyne, may be required to achieve maximal yield and enantioselectivity.

References

- 1. Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]

- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 5. Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

Computational Modeling of 6,6-dimethylhept-1-en-4-yn-3-ol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

Enyne moieties, characterized by the presence of both a double and a triple carbon-carbon bond, are versatile building blocks in organic synthesis.[2] The title compound, 6,6-dimethylhept-1-en-4-yn-3-ol (Figure 1), possesses a chiral center at the C3 carbon, a flexible backbone, and the potential for intramolecular interactions, leading to a complex conformational space. Computational modeling provides a powerful tool to explore this landscape, offering insights into the molecule's preferred geometries, energetic properties, and spectroscopic signatures. This guide presents a workflow for a detailed in silico analysis of this molecule.

Figure 1: 2D Structure of this compound

Caption: 2D chemical structure of this compound.

Computational Methodology

A multi-step computational approach is recommended to thoroughly investigate the structural and energetic properties of this compound. The proposed workflow is depicted in Figure 2.

Caption: Proposed computational workflow for this compound.

Initial Structure Generation and Conformational Search

The initial 3D structure of this compound can be generated using standard molecular building software. Due to the rotational freedom around the C3-C4 and C2-C3 single bonds, a comprehensive conformational search is essential. A molecular mechanics-based approach (e.g., using the MMFF94 force field) is suitable for rapidly exploring the potential energy surface and identifying a set of low-energy conformers.

Quantum Mechanical Geometry Optimization

The unique conformers identified from the initial search should be subjected to geometry optimization using quantum mechanical (QM) methods. Density Functional Theory (DFT) is a widely used and robust method for such calculations.

-

Recommended Protocol:

-

Initial Optimization: A preliminary optimization of all conformers using a computationally less expensive DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Final Optimization and Frequency Calculation: The lowest energy conformers from the initial step should be re-optimized using a more accurate functional and a larger basis set (e.g., ωB97X-D/6-311+G(d,p)). A frequency calculation must be performed at this level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

-

Single-Point Energy Refinement

To obtain highly accurate relative energies of the conformers, single-point energy calculations can be performed on the final optimized geometries using a higher level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T) or a larger basis set like aug-cc-pVTZ).

Data Presentation

The quantitative results from the computational analysis should be summarized in tables for clarity and ease of comparison.

Structural Parameters

Key geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer should be tabulated and compared with available experimental data if any.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle/Dihedral | Calculated Value (ωB97X-D/6-311+G(d,p)) | Experimental Value |

| Bond Lengths (Å) | |||

| C1=C2 | [Calculated Value] | [Experimental Value] | |

| C4≡C5 | [Calculated Value] | [Experimental Value] | |

| C3-O | [Calculated Value] | [Experimental Value] | |

| Bond Angles (°) | |||

| C1=C2-C3 | [Calculated Value] | [Experimental Value] | |

| C3-C4≡C5 | [Calculated Value] | [Experimental Value] | |

| Dihedral Angles (°) | |||

| H-O-C3-C2 | [Calculated Value] | [Experimental Value] | |

| C2-C3-C4-C5 | [Calculated Value] | [Experimental Value] |

Energetic and Thermodynamic Data

The relative energies and thermodynamic properties of the most stable conformers should be presented to understand their relative populations at a given temperature.

Table 2: Relative Energies and Thermodynamic Data of Low-Energy Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (298.15 K, kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 0.00 | [Calculated Value] |

| 2 | [Calculated Value] | [Calculated Value] | [Calculated Value] |

| 3 | [Calculated Value] | [Calculated Value] | [Calculated Value] |

Experimental Protocols for Validation

Computational results should ideally be validated against experimental data. The following experimental techniques are recommended for obtaining structural and spectroscopic information for this compound.

Synthesis

A known synthetic route involves the reaction of t-butylacetylene with a proton-extracting agent to form a t-butylacetylide, which is then reacted with acrolein.[1]

-

Protocol:

-

Under an inert atmosphere, dissolve t-butylacetylene in a suitable anhydrous solvent (e.g., THF).

-

Cool the solution to -40 °C to 0 °C.

-

Add a proton-extracting agent (e.g., n-butyllithium or a Grignard reagent like ethylmagnesium bromide) dropwise to form the acetylide.[1]

-

Slowly add acrolein to the reaction mixture, maintaining the low temperature.

-

After the reaction is complete, quench the mixture with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer, and purify the product using column chromatography.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The calculated NMR chemical shifts (using a method like GIAO) can be compared with the experimental spectra to validate the computed structure.

-

NOESY: Nuclear Overhauser Effect Spectroscopy can provide information about the through-space proximity of protons, which is invaluable for determining the preferred conformation in solution.

-

-

Infrared (IR) Spectroscopy:

-

The calculated vibrational frequencies can be compared with the experimental IR spectrum. Key vibrational modes to compare include the O-H stretch, C≡C stretch, and C=C stretch.

-

-

X-ray Crystallography:

-

If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive experimental determination of the solid-state structure, including bond lengths, bond angles, and the conformation in the crystal lattice.

-

Conclusion

The computational modeling protocol detailed in this guide provides a comprehensive framework for elucidating the three-dimensional structure and conformational preferences of this compound. By combining high-level quantum chemical calculations with robust experimental validation, researchers can gain a detailed understanding of this molecule's properties, which is essential for its application in synthetic chemistry and drug development. The methodologies and data presentation formats outlined herein are designed to ensure clarity, reproducibility, and a thorough investigation of the target molecule.

References

literature review of substituted propargyl alcohols

An In-depth Technical Guide to Substituted Propargyl Alcohols: Synthesis, Reactivity, and Applications

Introduction

Substituted propargyl alcohols are a highly versatile class of organic compounds that feature a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond.[1] This unique structural arrangement of dual functionality in the alkyne and hydroxyl groups provides a rich platform for a wide array of chemical transformations, establishing them as pivotal building blocks in organic synthesis, medicinal chemistry, and materials science.[1][2] Their utility is particularly prominent in the construction of complex molecular architectures and bioactive molecules.[3][4] This technical guide provides a comprehensive overview of the synthesis, core reactivity, and key applications of substituted propargyl alcohols, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways and mechanisms.

Core Synthesis of Substituted Propargyl Alcohols

The primary and most fundamental method for synthesizing substituted propargyl alcohols is the nucleophilic addition of terminal alkynes to aldehydes and ketones, a transformation known as alkynylation.[1][5] This reaction can be catalyzed by a variety of metal-based systems, with zinc, copper, and indium being particularly prominent.[1]

A significant advancement in the synthesis of the closely related and valuable propargylamines is the A³ (Aldehyde-Alkyne-Amine) multicomponent coupling reaction. This one-pot reaction efficiently combines an aldehyde, a terminal alkyne, and an amine to generate the corresponding propargylamine, typically with metal catalysis.[1]

Asymmetric Synthesis

The development of enantiomerically pure propargyl alcohols is of significant interest, particularly for applications in pharmaceuticals.[6] Various methods for the asymmetric synthesis of chiral propargyl alcohols have been developed, often employing chiral ligands in conjunction with metal catalysts.

For instance, the enantioselective addition of terminal acetylenes to aldehydes can be mediated by Zn(OTf)2 and (+)-N-methylephedrine, affording products in high yield and high enantioselectivities.[7] A notable feature of this system is its tolerance to residual water in the solvent.[7] Another approach involves the use of a chiral lithium binaphtholate catalyst for the asymmetric addition of lithium acetylides to carbonyl compounds, which can produce a diverse range of chiral secondary and tertiary propargylic alcohols.[7] The use of inexpensive BINOL in combination with Ti(OiPr)4 also effectively catalyzes the reaction of alkynylzinc reagents with a broad range of aldehydes to generate chiral propargyl alcohols with high enantioselectivity.[7]

A biocatalytic platform has also been established for the synthesis of enantiopure propargylic alcohols from racemic starting materials through an enzymatic cascade.[8]

Data Presentation: Synthesis of Substituted Propargyl Alcohols

The following tables summarize quantitative data for various synthetic methods for producing substituted propargyl alcohols.

Table 1: Metal-Catalyzed Alkynylation of Aldehydes

| Catalyst System | Aldehyde | Alkyne | Yield (%) | ee (%) | Reference |

| In(III)/BINOL | Various Aromatic/Aliphatic | Terminal Alkynes | High | High | [7] |

| Zn(OTf)2 / (+)-N-methylephedrine | Various Aromatic/Aliphatic | Terminal Alkynes | High | up to 99 | [7] |

| Ti(OiPr)4 / BINOL | Various Aromatic/Aliphatic | Alkynylzinc Reagents | High | High | [7] |

| Me2Zn (2 M in toluene) | Aldehydes and Ketones | Phenylacetylene | Good | N/A | [7] |

| InBr3-Et3N | Aromatic/Heterocyclic/Bulky Aliphatic | 1-Alkynes | Good | N/A | [7] |

| Ruthenium Complex | 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone | Terminal Alkyne | 99 | 95 | [9] |

| Ruthenium Complex | 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanone | Terminal Alkyne | 97 | 99 | [9] |

Table 2: Asymmetric Alkynylation of Aldehydes

| Chiral Ligand/Additive | Metal | Aldehyde Substrate | Alkyne Substrate | Yield (%) | ee (%) | Reference |

| (+)-N-methylephedrine | Zn(OTf)2 | Various | Terminal Acetylenes | High | High | [7] |

| BINOL | In(III) | Various | Terminal Alkynes | High | High | [7] |

| Schiff-base amino alcohols | N/A | Aromatic Ketones | Phenylacetylene | Good | High | [7] |

| ProPhenol | Zn | Aryl, Aliphatic, α,β-unsaturated | Zinc Alkynylides | High | High | [10] |

Experimental Protocols

Protocol 1: General Procedure for Zn-Catalyzed Asymmetric Addition of Terminal Alkynes to Aldehydes

This protocol is adapted from the work of Carreira and coworkers.[7]

Materials:

-

Aldehyde (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Zinc triflate (Zn(OTf)2) (1.2 mmol)

-

(+)-N-Methylephedrine (1.3 mmol)

-

Triethylamine (Et3N) (2.4 mmol)

-

Toluene (5 mL)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add Zn(OTf)2 and (+)-N-methylephedrine.

-

Add toluene, followed by the terminal alkyne and triethylamine.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add the aldehyde to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargyl alcohol.

Protocol 2: A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

This is a generalized protocol for the A³ coupling reaction.

Materials:

-

Aldehyde (1.0 mmol)

-

Terminal alkyne (1.1 mmol)

-

Amine (1.0 mmol)

-

Metal catalyst (e.g., CuI, 5 mol%)

-

Solvent (e.g., Dioxane, 5 mL)

Procedure:

-

To a reaction vessel, add the aldehyde, amine, and solvent.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne and the metal catalyst.

-

Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete, as monitored by TLC.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the propargylamine.

Reactivity and Applications of Substituted Propargyl Alcohols

The dual functionality of substituted propargyl alcohols makes them highly reactive and versatile in a variety of chemical transformations.

Key Reactions

-

Substitution Reactions: The hydroxyl group of propargylic alcohols can be substituted by various nucleophiles, often activated by a Lewis or Brønsted acid catalyst.[11][12] This provides a direct route to a wide range of propargylic derivatives.

-

Meyer-Schuster Rearrangement: In the presence of an acid catalyst, propargyl alcohols can undergo a rearrangement to form α,β-unsaturated ketones or aldehydes.[5][13]

-

Cyclization Reactions: The alkyne and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions to form various heterocyclic and carbocyclic compounds.[14][15]

-

Click Chemistry: The terminal alkyne of a propargyl group is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click" reaction used extensively in bioconjugation, drug discovery, and materials science.[16][17]

-

Electrophilic Halogenations: Propargyl alcohols can react with electrophilic halogen sources to produce α-haloenones, β-haloenones, and β,β-dihaloenones.[5][18]

Applications in Drug Development and Materials Science

Substituted propargyl alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and advanced materials.[19][20][21]

-

Pharmaceutical Intermediates: They serve as building blocks for active pharmaceutical ingredients (APIs), including anti-cancer and antiviral agents.[9][19][21] For example, a key intermediate for the anti-HIV drug Efavirenz is a chiral propargylic alcohol.[9]

-

Antibody-Drug Conjugates (ADCs): Propargyl-containing linkers are used in the synthesis of ADCs, where the propargyl group facilitates the "clicking" of a cytotoxic drug to an antibody for targeted delivery.[22][23]

-

Agrochemicals: They are integral to the development of pesticides, herbicides, and fungicides.[19]

-

Advanced Polymers and Resins: The reactivity of the triple bond allows propargyl alcohols to act as monomers or co-monomers in polymerization processes, leading to high-performance resins and adhesives with enhanced mechanical and chemical properties.[19][24]

-

Corrosion Inhibitors: Propargyl alcohol itself is an effective corrosion inhibitor, particularly in the oil and gas industry.[19]